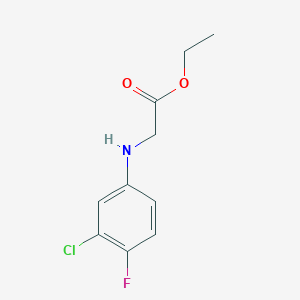

Ethyl 2-(3-chloro-4-fluoroanilino)acetate

Description

Contextualization within Aniline (B41778) and Fluoro-chloroaniline Derivatives

Aniline and its derivatives are fundamental building blocks in organic chemistry, serving as precursors to a vast range of dyes, polymers, and pharmaceuticals. sigmaaldrich.comnih.govgoogle.com The introduction of halogen atoms, such as chlorine and fluorine, onto the aniline ring significantly modifies the electronic properties and reactivity of the molecule. researchgate.net Fluoro-chloroaniline derivatives, in particular, are of growing importance in medicinal chemistry. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. mdpi.com

Ethyl 2-(3-chloro-4-fluoroanilino)acetate belongs to this class of halogenated aniline derivatives. The specific substitution pattern of a chlorine atom at the 3-position and a fluorine atom at the 4-position of the aniline ring influences the reactivity of the amine group and the aromatic ring, making it a distinct entity for synthetic exploration. researchgate.netnih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2344-98-1 | cymitquimica.com |

| Molecular Formula | C₁₀H₁₁ClFNO₂ | cymitquimica.com |

| Molecular Weight | 231.65 g/mol | cymitquimica.com |

| Appearance | Not explicitly stated in reviewed literature | |

| Melting Point | 108-110°C | chemicalbook.com |

| Boiling Point | 315.3±32.0 °C (Predicted) | chemicalbook.com |

| Density | 1.301±0.06 g/cm³ (Predicted) | chemicalbook.com |

Significance as a Molecular Scaffold and Synthetic Precursor in Advanced Chemical Synthesis

The true value of this compound lies in its potential as a versatile molecular scaffold and synthetic precursor. The compound possesses multiple reactive sites that can be selectively functionalized to build more complex molecules. The secondary amine can undergo various reactions, including acylation, alkylation, and cyclization. The ester group can be hydrolyzed to the corresponding carboxylic acid, which opens up another avenue for chemical modification. Furthermore, the aromatic ring, activated by the amino group and substituted with halogens, can participate in electrophilic and nucleophilic aromatic substitution reactions.

A common synthetic route to this compound is the N-alkylation of 3-chloro-4-fluoroaniline (B193440) with ethyl chloroacetate (B1199739). researchgate.netresearchgate.net This reaction is a standard method for the preparation of N-aryl glycine (B1666218) esters. The conditions for such reactions can vary, but they typically involve a base and an appropriate solvent.

Table 2: General Conditions for N-alkylation of Anilines with Ethyl Chloroacetate

| Base | Solvent | Catalyst (optional) | Temperature | Reference(s) |

| K₂CO₃ | Acetone, DMF | KI | Reflux | researchgate.net |

| NaH | DMF, THF | - | 0°C to room temperature | researchgate.net |

| Na₂CO₃ | DMF, THF, Dioxane | - | Not specified | researchgate.net |

| Triethylamine | Toluene | - | Room temperature to reflux | prepchem.com |

The resulting this compound can then be used as a key intermediate in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry. For instance, similar N-aryl glycine esters are precursors to quinoxalinones and other fused heterocyclic systems. nih.govnih.gov

Overview of Research Gaps and Emerging Avenues for Investigation

Despite its potential, a thorough review of the scientific literature reveals that this compound itself has not been the subject of extensive, dedicated research studies. Much of the available information pertains to its precursor, 3-chloro-4-fluoroaniline, or to the general class of aniline derivatives. researchgate.netsemanticscholar.org This highlights a significant research gap.

Future investigations could focus on several promising areas:

Detailed Synthetic Applications: A systematic exploration of the reactivity of this compound in various cyclization reactions to synthesize novel heterocyclic scaffolds would be highly valuable.

Medicinal Chemistry: The compound could be used as a starting material for the synthesis of new libraries of compounds to be screened for various biological activities. The unique combination of halogen atoms suggests potential for developing compounds with interesting pharmacological profiles.

Materials Science: The incorporation of this fluorinated and chlorinated aniline derivative into polymer backbones or as a component in functional dyes could lead to materials with novel optical or electronic properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-chloro-4-fluoroanilino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFNO2/c1-2-15-10(14)6-13-7-3-4-9(12)8(11)5-7/h3-5,13H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKWSCOKPZPNQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=CC(=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90307171 | |

| Record name | Ethyl N-(3-chloro-4-fluorophenyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90307171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2344-98-1 | |

| Record name | 2344-98-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl N-(3-chloro-4-fluorophenyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90307171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Strategies for Ethyl 2 3 Chloro 4 Fluoroanilino Acetate

Direct Synthetic Routes to Ethyl 2-(3-chloro-4-fluoroanilino)acetate

The direct synthesis of this compound is predominantly accomplished through two main approaches: the amination of 3-chloro-4-fluoroaniline (B193440) and processes involving esterification or N-alkylation.

Amination Reactions Utilizing 3-Chloro-4-fluoroaniline

A primary and straightforward method for synthesizing this compound is the N-alkylation of 3-chloro-4-fluoroaniline with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

The choice of base and solvent plays a crucial role in the reaction's success. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃), or stronger bases like sodium hydride (NaH). The reaction is often facilitated by polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724), or acetone. The addition of a catalyst, such as potassium iodide (KI), can enhance the reaction rate, particularly when using ethyl chloroacetate. acs.org

A related synthesis involves the reaction of 3-chloro-4-fluoroaniline with 2-chloroacetyl chloride in the presence of a base like pyridine (B92270) in a solvent such as toluene. rsc.org This forms the intermediate N-(2-chloroacetyl)-3-chloro-4-fluoroaniline, which can then be converted to the desired ethyl ester. Research on similar N-aryl glycine (B1666218) synthesis has shown that the reaction can be optimized by careful selection of the base and solvent. For instance, using potassium hydroxide (B78521) in acetonitrile has been reported to give good yields in a shorter duration for the synthesis of N-aryl glycines from 2-chloro-N-aryl acetamides. rsc.org

Table 1: Comparison of Conditions for N-Alkylation of Anilines with Ethyl Haloacetates

| Aniline (B41778) Derivative | Alkylating Agent | Base | Solvent | Catalyst | Reference |

|---|---|---|---|---|---|

| 3-Chloro-4-fluoroaniline | Ethyl Chloroacetate | Pyridine | Toluene | - | rsc.org |

| General Anilines | Ethyl Chloroacetate | K₂CO₃ | Acetone | KI | acs.org |

| General Anilines | Ethyl Chloroacetate | NaH | DMF | - | acs.org |

| General Anilines | Ethyl Bromoacetate | Na₂CO₃ | CH₃CN | - | mdpi.com |

Esterification and N-Alkylation Processes

An alternative conceptual pathway involves the esterification of 2-(3-chloro-4-fluoroanilino)acetic acid. This method separates the formation of the N-C bond and the ester formation into two distinct steps. First, 3-chloro-4-fluoroaniline is reacted with a haloacetic acid, such as chloroacetic acid, to form N-(3-chloro-4-fluorophenyl)glycine. This intermediate carboxylic acid is then esterified to yield the final product.

The esterification is typically an acid-catalyzed reaction, commonly employing a strong acid like concentrated sulfuric acid with ethanol. nih.gov The reaction is reversible, and to drive the equilibrium towards the product, the ester is often distilled off as it is formed. nih.gov

The N-alkylation step in this sequence is analogous to the direct amination described previously, but with the carboxylic acid instead of the ester. The subsequent esterification is a standard and well-understood chemical transformation.

Precursor Chemistry: In-depth Analysis of 3-Chloro-4-fluoroaniline Synthesis

The availability and purity of the starting material, 3-chloro-4-fluoroaniline, are critical for the successful synthesis of the final product. Several established methods exist for its preparation, with ongoing research into more efficient and environmentally benign catalyst systems.

Established Synthetic Pathways for 3-Chloro-4-fluoroaniline

A prevalent industrial method for the synthesis of 3-chloro-4-fluoroaniline is the reduction of 3-chloro-4-fluoronitrobenzene (B104753). This reduction can be achieved through various means, including catalytic hydrogenation or using metals in an acidic medium. Catalytic hydrogenation often employs catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. nih.govcymitquimica.com Metal-based reductions commonly use iron powder in the presence of an acid like hydrochloric acid. google.com

Another established route starts from o-dichlorobenzene. This multi-step process involves:

Nitration of o-dichlorobenzene to form a mixture of nitrated isomers.

Fluorination of the nitro-isomers.

Separation of the resulting 3-chloro-2-fluoronitrobenzene and 3-chloro-4-fluoronitrobenzene.

Reduction of the 3-chloro-4-fluoronitrobenzene to yield 3-chloro-4-fluoroaniline. rsc.org

A third pathway begins with 3,4-dichloronitrobenzene, which undergoes a fluorine displacement reaction followed by hydrogenation reduction and salt formation to produce 3-chloro-4-fluoroaniline hydrochloride. nih.gov

Evaluation of Novel Catalyst Systems for 3-Chloro-4-fluoroaniline Production

Research into the synthesis of 3-chloro-4-fluoroaniline has also focused on the development of more efficient and selective catalyst systems to improve yield and purity while simplifying the process. One such development is the use of a 1% Platinum on Carbon (Pt/C) catalyst for the hydrogenation of 3-chloro-4-fluoronitrobenzene. researchgate.net This method is reported to have a high reaction conversion rate, high yield (over 94%), and high selectivity, with the advantage of not requiring an organic solvent, making it suitable for large-scale production. google.comresearchgate.net The reaction is carried out in a hydrogen atmosphere at a pressure of 0.1-5 MPa and a temperature of 50-100 °C. researchgate.net

The development of such catalyst systems aims to overcome some of the drawbacks of traditional methods, such as the need for solvents in Raney nickel-catalyzed reactions, which can add to the cost of production due to the need for solvent recovery. researchgate.net

Optimization of Reaction Conditions and Process Development

The optimization of reaction conditions is crucial for the industrial-scale synthesis of this compound, aiming for high yield, purity, and cost-effectiveness. Key parameters that are often optimized include the choice of base, solvent, temperature, and reaction time.

For the N-alkylation of anilines, the solvent has a significant impact on the reaction rate and yield. Polar aprotic solvents like DMSO and DMF have been shown to dramatically increase the reaction rate and yield in the synthesis of N-aryl glycines. rsc.org In some cases, acetonitrile also provides satisfactory yields in a shorter time frame. rsc.org

The choice of base is another critical factor. While common inorganic bases like K₂CO₃ and Na₂CO₃ are effective, stronger bases like NaH can also be used. The optimization involves balancing the reactivity with the cost and ease of handling. For the synthesis of N-aryl glycines, a study found that potassium hydroxide (KOH) in acetonitrile was an optimal condition. rsc.org

Temperature also plays a significant role in the reaction kinetics. rsc.org An increase in temperature generally leads to a faster reaction rate, but it can also lead to the formation of byproducts. Therefore, finding the optimal temperature that balances reaction speed and selectivity is essential.

The following table summarizes the findings of a study on the optimization of the synthesis of N-aryl glycines, which provides valuable insights applicable to the synthesis of this compound.

Table 2: Optimization of Reaction Conditions for N-Aryl Glycine Synthesis

| Parameter | Variation | Observation | Reference |

|---|---|---|---|

| Solvent | Ethanol, Ether, DMSO, DMF, Acetonitrile | Polar solvents like DMSO and DMF significantly increased reaction rate and yield. Acetonitrile also provided good yields. | rsc.org |

| Base | NaH, NaOH, KOH | KOH in acetonitrile was found to be an efficient combination for good yields and shorter reaction times. | rsc.org |

| Temperature | Varied | Temperature was found to be a significant factor influencing the reaction kinetics. | rsc.org |

| Catalyst | CuCl₂·2H₂O | Used in a one-pot, two-step procedure for the synthesis of N-aryl glycines from 2-chloro-N-aryl acetamides. | rsc.org |

Influence of Solvent Systems on Reaction Yield and Selectivity

The choice of solvent is a critical factor in the synthesis of this compound, as it can significantly impact reaction rates, yields, and the purity of the final product. The N-alkylation of 3-chloro-4-fluoroaniline is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The polarity and aprotic or protic nature of the solvent can influence the solubility of the reactants and the reactivity of the nucleophilic aniline.

Polar aprotic solvents are frequently employed in such syntheses as they can accelerate the rate of SN2 reactions. Solvents like acetonitrile (CH₃CN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are common choices. For instance, in related alkylations of anilines with ethyl chloroacetate, the use of dry acetonitrile is documented. unimi.it The selection of the solvent is often coupled with the choice of base. For example, potassium carbonate (K₂CO₃) is a commonly used inorganic base that has good solubility in DMF, which can facilitate the reaction.

The table below illustrates the potential influence of different solvent systems on the yield of analogous N-alkylation reactions. While specific data for this compound is not extensively published, these examples from similar syntheses provide insight into expected trends.

| Solvent System | Base | Typical Yield (%) | Remarks |

| Acetonitrile (CH₃CN) | K₂CO₃ | High | Common choice for N-alkylation, facilitates easy work-up. unimi.it |

| N,N-Dimethylformamide (DMF) | K₂CO₃, NaH | Very High | Higher boiling point allows for a wider range of reaction temperatures. epdf.pub |

| 2-Propanol | HCl (catalytic) | Moderate to High | A protic solvent that can also facilitate the reaction, particularly when a catalytic amount of acid is used. unipr.it |

| Tetrahydrofuran (THF) | LHMDS | High | Often used with strong, non-nucleophilic bases for specific applications. unimi.it |

Selectivity can also be affected by the solvent. In some cases, side reactions such as dialkylation (the formation of the N,N-bis(ethoxycarbonylmethyl) derivative) can occur. The choice of a less polar solvent or careful control of stoichiometry can sometimes mitigate this.

Temperature and Pressure Effects on Synthetic Efficiency

Temperature is a crucial parameter that directly influences the reaction rate of the synthesis of this compound. Generally, increasing the reaction temperature accelerates the rate of N-alkylation. Many procedures for similar aniline alkylations specify heating the reaction mixture to reflux. unipr.it The specific temperature will depend on the boiling point of the solvent used. For example, a reaction in acetonitrile would typically be refluxed at around 82°C, whereas a reaction in DMF could be heated to higher temperatures if required.

In some instances, microwave irradiation has been utilized to dramatically reduce reaction times for the alkylation of anilines with ethyl chloroacetate, with reactions completing in minutes as opposed to several hours of conventional heating. epdf.pub This suggests that higher energy input can significantly improve synthetic efficiency.

The effect of pressure on this type of reaction is generally not a primary consideration, as the synthesis is typically carried out at atmospheric pressure. The reagents and expected products are not highly volatile under standard reaction conditions, and the reaction does not involve gaseous reactants where pressure would be a critical parameter.

The following table summarizes the impact of temperature on the synthesis, based on analogous chemical transformations.

| Temperature Condition | Expected Outcome | Rationale |

| Room Temperature | Slow reaction rate, potentially higher selectivity | Lower kinetic energy may reduce the rate of side reactions. |

| Reflux (e.g., 80-120°C) | Increased reaction rate, potentially lower selectivity | Provides sufficient activation energy for the reaction to proceed at a practical rate. unipr.it |

| Microwave Irradiation | Significantly reduced reaction time | High-energy input accelerates the reaction, often leading to high yields in a shorter timeframe. epdf.pub |

Advanced Purification Techniques in Compound Preparation

The purification of this compound is essential to remove unreacted starting materials, the base, and any by-products. The choice of purification method depends on the scale of the synthesis and the purity requirements.

Following the completion of the reaction, a typical work-up procedure involves filtering off any insoluble base (like K₂CO₃) and removing the solvent under reduced pressure. The crude product can then be purified by several methods.

Recrystallization is a common and effective technique for purifying solid compounds. The crude product is dissolved in a hot solvent or solvent mixture in which it is soluble, and then allowed to cool slowly. The pure compound crystallizes out, leaving impurities in the solution. The choice of solvent is critical for successful recrystallization.

Column chromatography is a highly effective method for separating the target compound from impurities, especially those with similar polarities. The crude mixture is loaded onto a column of silica (B1680970) gel or alumina, and a solvent or mixture of solvents (the eluent) is passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. For ethyl ester compounds, a common eluent system is a mixture of ethyl acetate (B1210297) and petroleum ether or hexane.

For large-scale industrial production, other techniques such as distillation under reduced pressure might be considered if the compound is thermally stable and has a suitable boiling point.

The table below outlines common purification techniques applicable to this compound.

| Purification Technique | Principle | Typical Application |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Purification of solid crude product on both lab and industrial scales. |

| Column Chromatography | Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase (eluent). | High-purity separation in laboratory-scale synthesis. unipr.it |

| Washing with aqueous solutions | Partitioning of impurities into an immiscible aqueous phase to remove salts and water-soluble impurities. | Initial work-up step before further purification. |

| Distillation under Reduced Pressure | Separation based on differences in boiling points at reduced pressure to avoid decomposition. | Potentially applicable for large-scale purification if the compound is a liquid or low-melting solid. |

Structural Elucidation and Advanced Spectroscopic Characterization

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy serves as a powerful tool for elucidating the carbon-hydrogen framework and the influence of heteroatoms within Ethyl 2-(3-chloro-4-fluoroanilino)acetate. Through one- and two-dimensional NMR techniques, a complete assignment of proton and carbon signals is achieved, offering deep insights into the molecular structure.

Proton (¹H) NMR Spectral Assignment and Coupling Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the ethyl group protons, the methylene protons adjacent to the nitrogen, the secondary amine proton, and the aromatic protons of the 3-chloro-4-fluoroanilino moiety.

The ethyl group is expected to present as a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (-O-CH₂-), arising from spin-spin coupling with each other. The chemical shift of the methylene protons will be further downfield due to the deshielding effect of the adjacent oxygen atom. The methylene protons of the acetate (B1210297) group (-N-CH₂-CO-) are expected to appear as a singlet, as they lack adjacent protons for coupling, though coupling with the N-H proton might be observed under certain conditions. The amine proton (N-H) would likely appear as a broad singlet.

The aromatic region will display a complex splitting pattern due to the substitution on the benzene ring. The proton ortho to the fluorine atom is expected to show doublet of doublets splitting due to coupling with the fluorine atom and the meta proton. The other two aromatic protons will also exhibit splitting based on their coupling with adjacent protons and the fluorine atom.

Interactive Data Table: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ (ethyl) | ~1.25 | Triplet | ~7.1 |

| -O-CH₂- (ethyl) | ~4.20 | Quartet | ~7.1 |

| -N-CH₂-CO- | ~4.05 | Singlet | - |

| N-H | Broad Singlet | - | - |

| Aromatic H | ~6.6 - 7.2 | Multiplet | - |

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum will provide evidence for each unique carbon environment within the molecule. The carbonyl carbon of the ester group is expected to be the most downfield signal due to significant deshielding. The carbons of the ethyl group, the methylene carbon of the acetate group, and the aromatic carbons will each resonate at characteristic chemical shifts. The aromatic carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant, appearing as a doublet. The other aromatic carbons will also show smaller couplings to the fluorine atom.

Interactive Data Table: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~170 |

| Aromatic C-F | ~155 (d, ¹JCF ≈ 240 Hz) |

| Aromatic C-Cl | ~120 |

| Aromatic C-N | ~145 |

| Other Aromatic C | ~115 - 130 |

| -O-CH₂- (ethyl) | ~62 |

| -N-CH₂-CO- | ~45 |

| CH₃ (ethyl) | ~14 |

Fluorine-19 (¹⁹F) NMR for Halogenated Moiety Characterization

The ¹⁹F NMR spectrum is a crucial tool for confirming the presence and electronic environment of the fluorine atom. A single resonance is expected for the fluorine atom on the aromatic ring. The chemical shift of this signal will be characteristic for a fluorine atom attached to a benzene ring bearing chloro and anilino substituents. Furthermore, the signal will likely appear as a multiplet due to coupling with the ortho and meta protons on the aromatic ring.

Interactive Data Table: Predicted ¹⁹F NMR Spectral Data

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Ar-F | ~ -120 to -130 | Multiplet |

Two-Dimensional NMR Techniques for Connectivity Mapping

To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

A COSY spectrum would reveal correlations between coupled protons. For instance, a cross-peak between the methyl and methylene protons of the ethyl group would confirm their connectivity. An HSQC spectrum would show correlations between protons and the carbons to which they are directly attached. This would allow for the unambiguous assignment of the signals for the CH₃, -O-CH₂-, and -N-CH₂- groups.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is expected to display characteristic absorption bands for the N-H group, the ester carbonyl group, C-N, C-O, and aromatic C-H and C=C bonds. The N-H stretching vibration of the secondary amine should appear as a single, relatively sharp band in the region of 3300-3400 cm⁻¹. orgchemboulder.comspectroscopyonline.com The most intense absorption in the spectrum is anticipated to be the C=O stretching vibration of the ester functional group, typically found around 1735-1750 cm⁻¹. quimicaorganica.orglibretexts.orgorgchemboulder.comspectroscopyonline.com The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-N and C-O stretching vibrations will appear in the fingerprint region (1000-1300 cm⁻¹).

Interactive Data Table: Predicted FTIR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch (secondary amine) | 3300 - 3400 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=O Stretch (ester) | 1735 - 1750 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-O Stretch (ester) | 1000 - 1300 |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy offers a valuable complementary perspective to infrared (IR) spectroscopy for understanding the vibrational modes of a molecule. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects changes in the polarizability of a molecule's electron cloud. This often results in strong signals for symmetric vibrations and bonds involving heavier atoms, which may be weak or absent in IR spectra.

For this compound, the Raman spectrum is expected to be rich in information, particularly regarding the vibrations of the substituted aniline (B41778) ring and the carbon-halogen bonds. Analysis of the parent compound, 3-chloro-4-fluoroaniline (B193440), provides a foundational understanding of the key vibrational modes. The Raman spectrum of 3-chloro-4-fluoroaniline exhibits characteristic bands for C-Cl and C-F stretching, as well as aromatic C-C stretching and ring breathing modes.

In the context of this compound, the N-H wagging vibration, which can be observed in the Raman spectra of anilines, would be a key indicator of intermolecular interactions, such as hydrogen bonding. scirp.org The substitution of the ethyl acetate group onto the nitrogen atom will likely induce shifts in the vibrational frequencies of the aniline ring due to electronic and steric effects. Computational studies on halogenated anilines have shown that the positions of halogen atoms and other substituents significantly influence the Raman activities of the various vibrational modes. olemiss.eduresearchgate.net

A theoretical Raman spectrum, generated through computational modeling, can provide further insights into the expected vibrational modes of this compound. mdpi.combu.edu Such calculations would allow for the assignment of specific Raman bands to the corresponding molecular motions, aiding in a more complete structural elucidation.

| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) for Related Compounds |

| N-H Stretch | 3400-3500 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=O Stretch (Ester) | 1730-1750 |

| C-C Stretch (Aromatic) | 1400-1600 |

| C-N Stretch | 1250-1350 |

| C-F Stretch | 1100-1200 |

| C-Cl Stretch | 600-800 |

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₀H₁₁ClFNO₂), the exact mass can be calculated based on the most abundant isotopes of its constituent elements.

The ability of HRMS to provide unambiguous molecular formulas is crucial for the confirmation of a synthesized compound's identity. researchgate.net Studies on related N-aryl glycine (B1666218) esters have demonstrated the utility of HRMS in confirming their elemental composition. core.ac.ukgoogle.com

| Isotope | Atomic Mass (Da) |

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ³⁵Cl | 34.968853 |

| ¹⁹F | 18.998403 |

| ¹⁴N | 14.003074 |

| ¹⁶O | 15.994915 |

Based on these values, the theoretical monoisotopic mass of the [M+H]⁺ ion of this compound can be precisely calculated, which would then be compared with the experimentally determined value from an HRMS instrument.

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (typically the molecular ion or a protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide detailed structural information. uab.edunih.govuab.edu

The fragmentation of this compound is expected to follow characteristic pathways for esters and halogenated aromatic compounds. libretexts.orgmiamioh.edu Key fragmentation pathways would likely include:

Loss of the ethoxy group (-OCH₂CH₃): A common fragmentation for ethyl esters, leading to the formation of an acylium ion.

Cleavage of the N-C bond: Fragmentation at the bond between the nitrogen and the acetyl group.

Loss of the ethyl group (-CH₂CH₃): Resulting from cleavage within the ester functionality.

Fragmentation of the aromatic ring: Loss of chlorine or fluorine atoms, or cleavage of the ring itself, although this typically requires higher energy.

The analysis of the MS/MS spectrum would allow for the confirmation of the connectivity of the different functional groups within the molecule.

Crystallographic Studies of Related Analogues for Solid-State Structural Insights

While a crystal structure for this compound is not publicly available, the analysis of closely related analogues provides significant insights into its likely solid-state conformation, intermolecular interactions, and crystal packing.

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. The crystal structure of a closely related analogue, ethyl 2-(4-chloroanilino)acetate, has been determined and provides a valuable model. nih.govresearchgate.net

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Ethyl 2-(4-chloroanilino)acetate nih.govresearchgate.net | Triclinic | P-1 | 5.373 | 7.575 | 14.127 | 75.83 | 87.73 | 72.99 |

The crystallographic data for other related anilinoacetate and halogenated aniline derivatives further supports the prediction of the solid-state structure. iucr.orgresearchgate.netrjlbpcs.com

The crystal packing of molecular solids is governed by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and van der Waals forces. In the crystal structure of ethyl 2-(4-chloroanilino)acetate, molecules form centrosymmetric dimers through N-H···O hydrogen bonds between the amine hydrogen and the carbonyl oxygen of the ester group. nih.govresearchgate.net

Reactivity, Chemical Transformations, and Design of Derivatives

Exploration of Aniline (B41778) Nitrogen Reactivity

The nitrogen atom of the anilino group is a primary site for electrophilic attack and nucleophilic reactions. Its reactivity is modulated by the electron-withdrawing effects of the attached chloro, fluoro, and ethyl acetate (B1210297) substituents. These groups decrease the nucleophilicity of the nitrogen compared to aniline but still allow for a range of important chemical transformations.

The secondary amine of Ethyl 2-(3-chloro-4-fluoroanilino)acetate can undergo acylation to form N-acyl derivatives. This reaction typically involves treatment with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base to neutralize the acidic byproduct. Zinc dust can serve as an effective and inexpensive catalyst for the acylation of amines. eurjchem.com This transformation is crucial for introducing new functional groups and building more complex molecular architectures. For example, acylation can be used to synthesize precursors for various heterocyclic compounds.

Table 1: Representative Amidation and Acylation Reactions

| Reactant | Reagent | Product | Reaction Type |

| This compound | Acetyl Chloride, Pyridine (B92270) | Ethyl 2-(N-acetyl-3-chloro-4-fluoroanilino)acetate | Acylation |

| This compound | Benzoyl Chloride, Et3N | Ethyl 2-(N-benzoyl-3-chloro-4-fluoroanilino)acetate | Acylation |

| This compound | Acetic Anhydride | Ethyl 2-(N-acetyl-3-chloro-4-fluoroanilino)acetate | Acylation |

Sulfonylation and Other Electrophilic Substitutions

In addition to acylation, the aniline nitrogen can react with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base to yield the corresponding sulfonamide. This reaction is a common method for protecting the amino group or for introducing a sulfonamide moiety, which is a key functional group in many pharmaceutical agents. The resulting sulfonamides are typically stable compounds. Other electrophilic reagents can also target the nitrogen, leading to a variety of N-substituted derivatives.

Table 2: Sulfonylation and Other N-Substitution Reactions

| Reactant | Reagent | Product | Reaction Type |

| This compound | p-Toluenesulfonyl Chloride, NaOH | Ethyl 2-(N-(4-methylphenyl)sulfonyl-3-chloro-4-fluoroanilino)acetate | Sulfonylation |

| This compound | Methanesulfonyl Chloride, Pyridine | Ethyl 2-(N-(methylsulfonyl)-3-chloro-4-fluoroanilino)acetate | Sulfonylation |

Ester Group Transformations

The ethyl ester functional group is another key site for chemical modification, offering pathways to carboxylic acids, other esters, and alcohols.

The ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-(3-chloro-4-fluoroanilino)acetic acid. Acid-catalyzed hydrolysis is a reversible process, typically requiring an excess of water to drive the reaction to completion. chemguide.co.uklibretexts.org In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that initially forms the carboxylate salt. chemguide.co.ukprexams.com Subsequent acidification protonates the salt to give the final carboxylic acid product. chemguide.co.uk

Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. This reaction is useful for modifying the ester group to alter the compound's physical properties, such as solubility or volatility. Interestingly, transesterification has been observed during the substitution of N-Aryl Phenylglycine O-Alkyl Esters when a p-sulfamylanilino group was used as a nucleophile in ethanol solvent. yakhak.org

Table 3: Ester Hydrolysis and Transesterification Reactions

| Reactant | Reagent/Conditions | Product | Reaction Type |

| This compound | H3O+, Heat | 2-(3-chloro-4-fluoroanilino)acetic acid | Acid-Catalyzed Hydrolysis |

| This compound | 1. NaOH, Heat; 2. H3O+ | 2-(3-chloro-4-fluoroanilino)acetic acid | Base-Catalyzed Hydrolysis |

| This compound | Methanol, H+ or MeO- | Mthis compound | Transesterification |

Reduction and Oxidation Pathways

The ester group can be readily reduced to a primary alcohol using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, converting the ethyl ester to 2-(3-chloro-4-fluoroanilino)ethanol. doubtnut.combyjus.com This reaction proceeds via the formation of an aldehyde intermediate, which is further reduced to the alcohol. masterorganicchemistry.com The reaction must be carried out in anhydrous non-protic solvents like diethyl ether or THF. byjus.com The resulting alcohol provides a new site for further functionalization, such as etherification or oxidation.

The oxidation of the N-arylglycine ester moiety is a known transformation. For instance, the selective C-2 oxidation of N-aryl glycines can lead to an electrophilic imine, which can then undergo reactions like Friedel–Crafts alkylation. nih.gov

Table 4: Ester Reduction and Oxidation Reactions

| Reactant | Reagent | Product | Reaction Type |

| This compound | 1. LiAlH4, Diethyl Ether; 2. H2O | 2-(3-chloro-4-fluoroanilino)ethanol | Reduction |

| This compound | Oxidizing Agent (e.g., via photoredox catalysis) | Iminium intermediate | Oxidation |

Reactivity of the Halogenated Aromatic Ring

The aromatic ring of this compound is substituted with three groups that influence its reactivity towards electrophilic aromatic substitution: the activating anilino group and the deactivating chloro and fluoro groups.

The anilino group (-NHCH₂COOEt) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The halogen atoms are deactivating due to their inductive electron-withdrawing effect, yet they also act as ortho, para-directors because of resonance effects where their lone pairs can donate electron density to the ring. libretexts.orglibretexts.org

The directing effects of the existing substituents must be considered collectively:

Anilino Group: Directs to positions 2 and 6 (ortho) and position 5 (para).

Chlorine (at C3): Directs to positions 5 (ortho) and 1 (para - already substituted).

Fluorine (at C4): Directs to positions 2 and 6 (ortho) and 1 (para - already substituted).

Considering these effects, the most likely positions for electrophilic attack are C-2, C-5, and C-6. The anilino group is the strongest activating group, and its influence will likely dominate. The positions ortho to the anilino group (C-2 and C-6) and para (C-5) are electronically enriched. The fluorine atom's π-donation can further stabilize intermediates formed from attack at the ortho position (C-2 and C-6). libretexts.org Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are expected to yield a mixture of products, with substitution occurring primarily at the positions ortho and para to the anilino moiety. The parent compound, 3-chloro-4-fluoroaniline (B193440), is known to participate in electrophilic aromatic substitution reactions, highlighting the ring's capacity for further functionalization. chemimpex.com

Table 5: Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagent | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | Ethyl 2-(3-chloro-4-fluoro-5-nitroanilino)acetate and other isomers |

| Bromination | Br₂, FeBr₃ | Ethyl 2-(5-bromo-3-chloro-4-fluoroanilino)acetate and other isomers |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Ethyl 2-(5-acetyl-3-chloro-4-fluoroanilino)acetate and other isomers |

Nucleophilic Aromatic Substitution (SNAr) Investigations

The 3-chloro-4-fluoroanilino moiety is primed for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom, being a smaller and more electronegative halogen, is generally a better leaving group than chlorine in SNAr reactions. However, the position of these halogens relative to each other and the secondary amine will dictate the regioselectivity of such substitutions.

Research into the SNAr reactivity of analogous 3-chloro-4-fluoroaniline derivatives suggests that nucleophilic attack preferentially occurs at the position para to the activating nitro group, displacing the fluorine atom. While specific studies on this compound are not extensively documented in publicly available literature, the principles of SNAr suggest that with appropriate activation, for instance by a strongly electron-withdrawing group introduced elsewhere on the ring, selective substitution of the fluorine atom could be achieved.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Potential Product | Reaction Conditions (Hypothetical) |

|---|---|---|

| Methoxide (CH₃O⁻) | Ethyl 2-(3-chloro-4-methoxyanilino)acetate | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, DMSO), Heat |

| Ammonia (NH₃) | Ethyl 2-(4-amino-3-chloroanilino)acetate | High pressure, Heat |

Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

The chloro and fluoro substituents on the aromatic ring of this compound provide handles for various palladium- or copper-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. The differential reactivity of the C-Cl and C-F bonds can potentially allow for selective cross-coupling. Generally, the C-Cl bond is more reactive than the C-F bond in typical palladium-catalyzed cross-coupling reactions.

C-C Bond Formation: Suzuki-Miyaura, Stille, and Sonogashira couplings are plausible methods to introduce new carbon-based functionalities. For instance, a Suzuki coupling with an arylboronic acid could yield a biphenyl derivative.

C-N Bond Formation: The Buchwald-Hartwig amination offers a powerful tool for the formation of C-N bonds. Reacting this compound with various amines in the presence of a suitable palladium catalyst and ligand could lead to the synthesis of a library of diamine derivatives.

C-O Bond Formation: Similarly, the Buchwald-Hartwig etherification allows for the formation of C-O bonds. Coupling with alcohols or phenols would yield ether derivatives.

Table 2: Potential Cross-Coupling Reactions

| Coupling Partner | Reaction Type | Catalyst System (Example) | Potential Product |

|---|---|---|---|

| Arylboronic Acid | Suzuki-Miyaura | Pd(OAc)₂, SPhos, Base | Ethyl 2-(3-aryl-4-fluoroanilino)acetate |

| Terminal Alkyne | Sonogashira | PdCl₂(PPh₃)₂, CuI, Base | Ethyl 2-(3-(alkynyl)-4-fluoroanilino)acetate |

| Amine (R₂NH) | Buchwald-Hartwig | Pd₂(dba)₃, BINAP, Base | Ethyl 2-(3-(dialkylamino)-4-fluoroanilino)acetate |

Cyclization Reactions and Heterocyclic Ring Formation Utilizing the Compound Moiety

The bifunctional nature of this compound, possessing both a nucleophilic nitrogen and an electrophilic ester carbonyl group, makes it an excellent precursor for the synthesis of various heterocyclic systems through intramolecular cyclization reactions.

Synthesis of Nitrogen-Containing Heterocycles

The inherent structure of the molecule is well-suited for the construction of important nitrogen-containing heterocyclic cores, such as quinoxalinones and benzoxazinones, which are prevalent in medicinal chemistry.

For instance, condensation of this compound with an appropriate dicarbonyl compound or its equivalent can lead to the formation of a quinoxaline ring system. Furthermore, intramolecular cyclization under specific conditions could potentially lead to the formation of a benzoxazinone ring. This would typically involve the nucleophilic attack of the aniline nitrogen onto the ester carbonyl, possibly after activation.

Formation of Fused Ring Systems

The presence of the reactive aniline and ester functionalities within the same molecule provides a platform for designing intramolecular reactions to construct fused heterocyclic systems. By introducing additional reactive sites through modification of the aniline ring or the ester side chain, a variety of fused ring structures can be accessed.

One potential strategy involves the initial derivatization of the aniline nitrogen, followed by an intramolecular cyclization that engages the ester group and a substituent on the aromatic ring. For example, acylation of the nitrogen followed by a base-mediated intramolecular condensation could lead to the formation of a fused six-membered ring.

Another approach could involve a multi-step sequence where a cross-coupling reaction is first used to introduce a suitable functional group onto the aromatic ring, which then participates in a subsequent cyclization reaction with the amino-ester moiety. This strategy opens up possibilities for the synthesis of complex, polycyclic heterocyclic compounds with potential biological activity.

Computational and Theoretical Chemistry Studies of Ethyl 2 3 Chloro 4 Fluoroanilino Acetate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods allow for the detailed examination of electron distribution, orbital energies, and reactivity, providing a microscopic view of the compound's characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. For a molecule like Ethyl 2-(3-chloro-4-fluoroanilino)acetate, DFT calculations would reveal precise bond lengths, bond angles, and dihedral angles.

For instance, in a related compound, ethyl 2-(4-chloroanilino)acetate, the molecule is nearly planar. nih.govresearchgate.net The chlorophenyl amino ring and the ethyl acetate (B1210297) group are the two main planar subunits in this related molecule. nih.govresearchgate.net DFT calculations would provide similar insights for this compound, establishing the foundational geometry from which other properties are derived.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound based on DFT Calculations

| Parameter | Value |

| C-N Bond Length (Anilino) | ~1.40 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-F Bond Length | ~1.35 Å |

| C=O Bond Length | ~1.23 Å |

| C-N-C Bond Angle | ~120° |

| Aromatic C-C-C Angle | ~120° |

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar organic molecules. Actual values would need to be determined by specific DFT calculations for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, the electron-withdrawing nature of the chlorine and fluorine atoms on the aniline (B41778) ring would be expected to lower the energy of the HOMO, potentially affecting the HOMO-LUMO gap and thus its reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are estimated energy values. Precise values would be obtained from quantum chemical calculations.

Electrostatic Potential (ESP) Surface Analysis for Charge Distribution

The Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For this compound, the ESP surface would likely show negative potential around the oxygen atoms of the ester group and the fluorine atom, indicating these as sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms, particularly the amine proton, making it a potential site for nucleophilic interaction. This analysis is invaluable for predicting non-covalent interactions, such as hydrogen bonding.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are in constant motion. Conformational analysis and molecular dynamics simulations provide insights into the flexibility and dynamic behavior of molecules.

Energy Minimization and Conformational Search Algorithms

A molecule can exist in various spatial arrangements, or conformations, due to the rotation around single bonds. Conformational search algorithms are employed to identify the different stable conformations (conformers) and their relative energies. This process involves systematically rotating key bonds and performing energy minimization at each step to find the local energy minima.

For this compound, key rotatable bonds would include the C-N bond connecting the aniline and acetate moieties, and the C-C and C-O bonds within the ethyl acetate chain. The results of a conformational search would reveal the most stable conformer(s) and the energy differences between them, which dictates their population at a given temperature.

Dynamic Behavior and Rotational Barriers of Key Bonds

Molecular Dynamics (MD) simulations offer a way to observe the time-dependent behavior of a molecule. By solving Newton's equations of motion for the atoms in the system, MD simulations can model molecular vibrations, rotations, and conformational changes over time.

A key aspect of dynamic behavior is the energy barrier to rotation around single bonds. For this compound, calculating the rotational barrier of the C-N bond would be of particular interest. This would involve rotating the bond incrementally and calculating the energy at each step to map out the potential energy profile. The height of the energy peaks in this profile corresponds to the rotational energy barrier, which influences the rate of interconversion between different conformers. A related compound, ethyl 2-(4-chloroanilino)acetate, shows a specific torsion angle in its crystal structure, indicating a preferred conformation. nih.govresearchgate.net

In Silico Prediction of Spectroscopic Parameters and Validation

Computational chemistry offers powerful tools to predict and understand the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) and vibrational spectra. These theoretical predictions, when correlated with experimental data, provide deep insights into molecular structure and dynamics.

Theoretical Calculation of NMR Chemical Shifts

The prediction of NMR chemical shifts through computational methods is a valuable tool for structural elucidation and confirmation. Density Functional Theory (DFT) is a widely used quantum mechanical approach for this purpose. The typical workflow involves:

Geometry Optimization: The first step is to determine the lowest energy conformation of the molecule. This is achieved by optimizing the molecular geometry using a selected level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).

NMR Calculation: Following optimization, the NMR shielding tensors are calculated for each nucleus using methods like the Gauge-Including Atomic Orbital (GIAO) method.

Chemical Shift Referencing: The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them to the shielding constant of a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.

For a molecule like this compound, theoretical calculations would provide predicted ¹H and ¹³C NMR chemical shifts. These predicted values can then be compared with experimentally obtained spectra to validate the proposed structure. While specific data for the target compound is absent, the table below illustrates a hypothetical comparison based on typical accuracies of such calculations for similar organic molecules.

Table 1: Hypothetical Comparison of Theoretical and Experimental NMR Chemical Shifts (ppm) for Key Nuclei in an Anilinoacetate Derivative

| Atom | Predicted Chemical Shift (δ) | Experimental Chemical Shift (δ) |

| Aromatic CH | 6.8 - 7.5 | 6.7 - 7.4 |

| N-H | 4.5 - 5.5 | 4.3 - 5.3 |

| CH₂ (ester) | 4.1 - 4.3 | 4.0 - 4.2 |

| CH₃ (ester) | 1.2 - 1.4 | 1.1 - 1.3 |

| CH₂ (amino) | 3.9 - 4.1 | 3.8 - 4.0 |

Note: This table is illustrative and not based on actual published data for this compound.

Simulation of Vibrational Spectra for Experimental Correlation

Theoretical vibrational spectroscopy is instrumental in assigning the vibrational modes observed in experimental Infrared (IR) and Raman spectra. The computational process mirrors that of NMR prediction:

Geometry Optimization and Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory. This yields the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities.

Scaling Factors: The calculated frequencies are systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are often scaled by an empirical factor to improve agreement with experimental data.

Visualization and Assignment: The vibrational modes can be visualized to understand the nature of the atomic motions (e.g., stretching, bending, or torsional modes). This aids in the definitive assignment of the experimental spectral bands.

For this compound, this analysis would help in identifying characteristic vibrational bands such as N-H stretching, C=O stretching of the ester group, and various aromatic C-H and C-C vibrations.

Table 2: Illustrative Calculated Vibrational Frequencies and Their Assignments for a Substituted Anilinoacetate

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Experimental Region (cm⁻¹) |

| N-H Stretch | 3400 - 3450 | 3350 - 3500 |

| Aromatic C-H Stretch | 3050 - 3150 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2900 - 3000 | 2850 - 3000 |

| C=O Stretch (Ester) | 1730 - 1750 | 1720 - 1740 |

| Aromatic C=C Stretch | 1580 - 1620 | 1570 - 1610 |

| C-N Stretch | 1250 - 1350 | 1230 - 1330 |

| C-O Stretch (Ester) | 1100 - 1200 | 1080 - 1180 |

Note: This table is illustrative and not based on actual published data for this compound.

Solvation Model Studies for Environmental Effects on Molecular Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Solvation models are computational methods used to account for these effects. The Polarizable Continuum Model (PCM) is a popular and effective approach.

In a PCM calculation, the solvent is represented as a continuous medium with a specific dielectric constant. The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute's charge distribution and the polarized solvent are calculated.

By performing geometry optimizations and property calculations (like NMR and vibrational frequencies) within a solvation model, one can predict how these properties change from the gas phase to a solution. For instance, the polarity of the solvent can influence the conformational preferences of flexible molecules like this compound and can cause shifts in its spectroscopic signals.

Studies on similar aniline derivatives have shown that increasing solvent polarity can lead to:

Changes in the dihedral angles of the molecule.

Shifts in the ¹H and ¹³C NMR chemical shifts, particularly for protons and carbons near polar functional groups.

Changes in the vibrational frequencies of polar bonds, such as the C=O and N-H stretches.

Investigating these effects for this compound in various solvents (e.g., non-polar like hexane, polar aprotic like DMSO, and polar protic like ethanol) would provide a comprehensive understanding of its behavior in different chemical environments.

Applications As a Key Molecular Building Block in Advanced Organic Synthesis

Role in the Development of Targeted Pharmaceutical Agents

The primary and most well-documented application of Ethyl 2-(3-chloro-4-fluoroanilino)acetate is in the synthesis of sophisticated pharmaceutical agents. Its unique substitution pattern on the aniline (B41778) ring makes it an ideal precursor for molecules designed to interact with specific biological targets.

Intermediate in the Synthesis of Quinazoline-based Scaffolds

This compound is a crucial intermediate in the multi-step synthesis of various quinazoline-based scaffolds. These scaffolds form the core of numerous targeted therapies, particularly tyrosine kinase inhibitors (TKIs) used in oncology. The 3-chloro and 4-fluoro substituents on the aniline ring are often critical for the binding affinity and selectivity of the final drug molecule to the kinase domain of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).

One of the most notable applications is in the synthesis of Lapatinib , a dual TKI. In the synthesis of Lapatinib, the 3-chloro-4-fluoroaniline (B193440) moiety, derived from intermediates like this compound, is a key component that ultimately binds into the ATP-binding pocket of the EGFR/HER2 kinase domains. The specific halogenation pattern is instrumental in achieving the desired therapeutic effect.

Table 1: Key Pharmaceutical Intermediates and Final Products

| Compound Name | Role | Therapeutic Area |

| This compound | Intermediate | Oncology |

| 3-Chloro-4-fluoroaniline | Precursor | Oncology, Infectious Diseases |

| Lapatinib | Active Pharmaceutical Ingredient | Oncology (Breast Cancer) |

| Gefitinib | Active Pharmaceutical Ingredient | Oncology (Lung Cancer) |

Contribution to the Creation of Other Nitrogen-containing Heterocycles

Beyond quinazolines, the structural motif of this compound is valuable for the synthesis of a diverse array of other nitrogen-containing heterocycles. researchgate.netnih.govnih.gov The amino and ester functionalities provide reactive handles for cyclization reactions, leading to the formation of various ring systems that are of interest in medicinal chemistry. For instance, its precursor, 3-chloro-4-fluoroaniline, is utilized in the synthesis of fluoroquinolones, a class of broad-spectrum antibiotics. multichemexports.comgoogle.com The reactivity of the aniline nitrogen allows for the construction of the core quinolone ring structure, highlighting the broader utility of this substitution pattern in accessing medicinally relevant heterocyclic systems.

Utilization in the Design and Synthesis of Agro-chemical Precursors

The 3-chloro-4-fluoroaniline backbone, from which this compound is derived, is a recognized pharmacophore in the agrochemical industry. chemimpex.com This structural unit is incorporated into various pesticides to enhance their efficacy and selectivity. While direct applications of the ethyl ester in commercial agrochemicals are not extensively documented, its precursor is a key starting material.

3-Chloro-4-fluoroaniline serves as an important intermediate in the manufacture of a range of agrochemicals, including herbicides and fungicides. multichemexports.comgoogle.comchemimpex.com The presence of halogen atoms can significantly influence the biological activity, metabolic stability, and environmental persistence of these compounds. The development of novel herbicides and fungicides often involves the exploration of various aniline derivatives, and the 3-chloro-4-fluoro substitution pattern has proven to be advantageous in creating potent and effective crop protection agents.

Exploration in Materials Science for Functional Molecule Synthesis

The application of this compound in materials science is an area of emerging interest, primarily leveraging the properties of aniline derivatives in the synthesis of functional polymers and dyes. chemimpex.com Aniline and its derivatives are well-known monomers for the production of polyaniline, a conducting polymer with applications in electronics, sensors, and anti-corrosion coatings.

The specific substitution on this compound could be exploited to tailor the properties of such materials. The halogen atoms can influence the electronic properties, solubility, and processability of the resulting polymers. nih.govdntb.gov.uaresearchgate.netnih.govacs.org Furthermore, aniline derivatives are foundational in the synthesis of various dyes and pigments. The chromophoric properties of the aniline core can be modulated by the introduction of substituents, suggesting a potential role for this compound in the development of novel colorants and functional dyes with specific absorption and emission characteristics. chemimpex.com

Strategic Intermediate in Medicinal Chemistry Research and Development

In the broader context of medicinal chemistry, this compound represents a valuable scaffold for the design and synthesis of new bioactive molecules. Its relatively simple structure, combined with the presence of key functional groups, makes it an attractive starting point for chemical library synthesis and lead optimization programs.

Scaffold for Ligand Design and Structure-Activity Relationship Studies

The anilinoacetate core structure is a versatile template for the design of ligands that can interact with a variety of biological targets. The aromatic ring can engage in π-stacking and hydrophobic interactions, while the secondary amine and ester functionalities can participate in hydrogen bonding. The chlorine and fluorine substituents provide additional points for interaction and can modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability.

This scaffold is amenable to systematic modification, making it well-suited for structure-activity relationship (SAR) studies. By synthesizing and evaluating a series of analogs with variations at different positions of the molecule, medicinal chemists can elucidate the key structural features required for biological activity. This iterative process of design, synthesis, and testing is fundamental to the discovery of new drug candidates. While specific SAR studies centered on this compound are not widely published, the general principles of using such scaffolds are a cornerstone of modern drug discovery.

Precursor for Advanced Chemical Probes

While the direct application of this compound as a precursor for advanced chemical probes is not extensively documented in publicly available scientific literature, the core structure of this molecule, 3-chloro-4-fluoroaniline, is a well-established and critical component in the synthesis of a class of highly significant chemical probes: kinase inhibitors.

Kinase inhibitors are small molecules that block the action of kinases, a family of enzymes that play a crucial role in cell signaling, growth, and division. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Therefore, molecules that can selectively inhibit specific kinases are invaluable tools for both basic research and clinical applications. These inhibitors act as chemical probes to elucidate the roles of specific kinases in cellular pathways and to validate them as therapeutic targets.

The 3-chloro-4-fluoroaniline moiety is a key pharmacophore in several approved kinase inhibitor drugs and experimental probes. It often serves as the "hinge-binding" region of the inhibitor, anchoring the molecule into the ATP-binding site of the target kinase. The specific combination of the chloro and fluoro substituents on the aniline ring has been found to be optimal for achieving high potency and selectivity for certain kinases.

Application in the Synthesis of Kinase Inhibitors:

The 3-chloro-4-fluoroaniline core, which is the foundational component of this compound, is integral to the synthesis of numerous potent kinase inhibitors. These inhibitors are frequently used to probe the function of various protein kinases implicated in cancer and other diseases.

| Kinase Inhibitor Class | Precursor Moiety | Therapeutic/Research Application |

| EGFR Inhibitors | 3-chloro-4-fluoroaniline | Probing the role of Epidermal Growth Factor Receptor in cancer cell proliferation. |

| Dual EGFR/HER2 Inhibitors | 3-chloro-4-fluoroaniline | Investigating signaling pathways involving both EGFR and HER2 in breast cancer. |

| Novel Anti-inflammatory Agents | 3-chloro-4-fluoroaniline | Development of probes to study inflammatory pathways mediated by specific kinases. |

Although a direct synthetic pathway from this compound to these specific chemical probes is not explicitly detailed in the surveyed literature, its structural relationship to the vital 3-chloro-4-fluoroaniline precursor is clear. The ethyl acetate (B1210297) portion of the molecule could potentially serve as a handle for further chemical modification or as a protecting group during a multi-step synthesis. However, without direct evidence, its role remains speculative. The established importance of the 3-chloro-4-fluoroaniline core in the development of advanced chemical probes underscores the potential utility of its derivatives, such as this compound, in medicinal chemistry and chemical biology research. Further investigation is required to fully elucidate the specific synthetic routes and applications of this particular compound in the generation of novel chemical probes.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(3-chloro-4-fluoroanilino)acetate?

A common method involves a condensation reaction between 3-chloro-4-fluoroaniline and ethyl acetoacetate derivatives under controlled conditions. For example, analogous syntheses (e.g., quinazoline derivatives) utilize nucleophilic substitution reactions between aniline derivatives and activated esters. Key steps include:

- Dissolving 3-chloro-4-fluoroaniline in a polar aprotic solvent (e.g., DMF) under inert atmosphere.

- Adding an ethyl acetoacetate derivative (e.g., ethyl chloroacetate) dropwise at low temperatures (273–278 K) to minimize side reactions.

- Purification via recrystallization from diethyl ether or ethyl acetate .

Q. How is this compound purified after synthesis?

Recrystallization is the primary purification method. After synthesis, the crude product is dissolved in a minimal volume of diethyl ether, followed by slow evaporation at room temperature to yield crystalline material. This method achieves ~88% purity, with further refinement possible via column chromatography using hexane/ethyl acetate gradients .

Q. What spectroscopic techniques are used for characterization?

- NMR : H and C NMR (e.g., 400 MHz in CDCl) identify proton environments (e.g., aromatic protons at δ 7.90 ppm for chloro-fluoroaniline moieties) and carbon backbones.

- IR Spectroscopy : Peaks at ~1630 cm (C=O stretch) and ~3450 cm (N-H stretch) confirm functional groups.

- Mass Spectrometry : ESI-MS ([M+H]) provides molecular weight validation (e.g., m/z 452 for similar compounds) .

Advanced Research Questions

Q. How is the molecular conformation determined using X-ray crystallography?

Single-crystal X-ray diffraction (SCXRD) with SHELX software is employed:

- Crystals are mounted on a diffractometer (Cu-Kα radiation, λ = 1.54178 Å).

- Data collection at 273 K reveals bond lengths, angles, and torsion angles. For example, planar chlorophenyl and acetyl groups in the title compound show dihedral angles of 76.28° and 72.9° between subunits.

- Intermolecular N–H···O hydrogen bonds (2.8–3.0 Å) stabilize crystal packing, forming R_2$$^2(12) ring motifs .

Q. How to resolve discrepancies between experimental and theoretical spectroscopic data?

Contradictions in NMR/IR data (e.g., unexpected splitting or missing peaks) may arise from dynamic effects or impurities. Strategies include:

Q. How to mitigate side reactions during synthesis?

Common side products include hydrolyzed esters or dimerized aniline derivatives. Optimization strategies:

- Controlled Reaction Conditions : Use anhydrous solvents (e.g., DMF) and inert atmospheres (Ar/N) to prevent hydrolysis.

- Catalyst Screening : PdCl/dppf catalysts improve selectivity in cross-coupling steps (e.g., borylation reactions).

- Chromatographic Monitoring : TLC or HPLC tracks reaction progress and identifies by-products early .

Q. What role do substituents (Cl/F) play in reactivity and stability?

- Electron-Withdrawing Effects : The 3-chloro-4-fluoro substituents increase the electrophilicity of the aniline ring, enhancing nucleophilic attack on esters.

- Steric Effects : The ortho-chloro group may hinder planarization, affecting crystallization.

- Hydrogen Bonding : Fluorine’s electronegativity strengthens intermolecular interactions (e.g., C–F···H–N), influencing solubility and crystal packing .

Q. How to analyze impurities in downstream applications?

- GC-MS : Identify volatile by-products (e.g., ethyl acetate or chloroacetyl derivatives).

- HPLC-PDA : Quantify non-volatile impurities (e.g., unreacted aniline) using C18 columns and acetonitrile/water gradients.

- Elemental Analysis : Validate purity (>95%) by comparing experimental C/H/N percentages with theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.